molecular formula C20H19NO5 B2786249 Ethyl 6-(2-methoxybenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923107-09-9

Ethyl 6-(2-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2786249
CAS No.: 923107-09-9
M. Wt: 353.374
InChI Key: RGLAAVLLZVOLFQ-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is a benzofuran-based small molecule characterized by a fused bicyclic aromatic core. Key structural features include:

  • Position 6: A 2-methoxybenzamido group (–NH–C(O)–C₆H₄–OCH₃), contributing hydrogen-bonding capacity and steric bulk.
  • Position 3: A methyl group (–CH₃), enhancing hydrophobicity.
  • Position 2: An ethyl ester (–COOEt), influencing solubility and metabolic stability.

This compound’s molecular formula is C₂₀H₁₉NO₅ (molecular weight: 377.37 g/mol).

Properties

IUPAC Name

ethyl 6-[(2-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)14-10-9-13(11-17(14)26-18)21-19(22)15-7-5-6-8-16(15)24-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLAAVLLZVOLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-methoxybenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzamido Group: This step often involves the reaction of the benzofuran derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxyl

Biological Activity

Ethyl 6-(2-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 53724-96-2

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbenzofuran-2-carboxylic acid with 2-methoxybenzamide in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction conditions often require a controlled temperature to optimize yield and purity.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study evaluated various benzofuran derivatives, including this compound, against several bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating that some derivatives possess potent activity against pathogens such as Staphylococcus aureus and Candida albicans .

CompoundBacterial StrainMIC (µg/mL)
Ethyl 6-(2-methoxybenzamido)-3-methyl...Staphylococcus aureus32
Ethyl 6-(2-methoxybenzamido)-3-methyl...Escherichia coli64
Ethyl 6-(2-methoxybenzamido)-3-methyl...Candida albicans16

Cytotoxicity and Anticancer Potential

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies show that this compound can induce apoptosis in tumor cells, likely through the activation of caspase pathways. The compound's cytotoxic effects were evaluated using the MTT assay, revealing a dose-dependent response in cell viability .

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzyme Activity : Some studies suggest that it may inhibit key enzymes involved in metabolic pathways of cancer cells.
  • Induction of Oxidative Stress : This compound may increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : It can affect various signaling cascades, including those related to cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of synthesized benzofuran derivatives highlighted the superior antimicrobial activity of this compound compared to other tested compounds . This study emphasized the importance of structural modifications in enhancing biological activity.
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects against human cancer cell lines, where the compound demonstrated significant growth inhibition, suggesting its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(2-methoxybenzamido)-3-methylbenzofuran-2-carboxylate has shown promise in the development of new therapeutic agents. Its potential applications include:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting specific enzymes involved in cell proliferation. In vitro studies have demonstrated that it can selectively target cancer cell lines, leading to reduced cell viability and increased apoptosis rates. For instance, studies on breast and colon cancer cells revealed IC50 values indicating potent activity in the micromolar range.
  • Anti-inflammatory Effects : The compound has also exhibited anti-inflammatory properties by modulating inflammatory cytokines and inhibiting pathways such as NF-kB. Animal model studies have shown a significant decrease in markers of inflammation (e.g., TNF-alpha and IL-6) following treatment with this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound selectively inhibits enzymes involved in tumor growth and inflammatory responses.
  • Receptor Interaction : It may bind to specific receptors that regulate apoptosis and inflammation.
  • Signal Transduction Modulation : By affecting key signaling pathways, the compound alters cellular responses to stimuli.

Comparative Analysis with Related Compounds

Understanding the uniqueness of this compound can be enhanced through comparison with structurally similar compounds:

Compound NameStructural FeaturesSimilarityUnique Aspects
Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylateDifferent methoxy positionHighVariation in binding affinity and activity
Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylateSimilar core with different methoxy positionHighPotentially different biological activity due to substitution
Ethyl benzofuran-2-carboxylateLacks amide functionalityModerateSimplified structure may lead to different properties

This table highlights how variations in substitution patterns can lead to differences in biological activity and potential therapeutic applications.

Anticancer Properties Case Study

In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibited the growth of breast and colon cancer cells. The underlying mechanisms were found to involve modulation of signaling pathways associated with cancer progression, particularly through cell cycle arrest at the G1 phase.

Anti-inflammatory Effects Case Study

In a study utilizing animal models of arthritis, treatment with this compound resulted in a notable reduction in inflammatory markers. These findings suggest its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-Tetrahydrobenzofuran-2-Carboxylate (CAS 1919864-85-9)

Structural Differences :

  • Core : Partially saturated benzofuran (tetrahydro), increasing conformational flexibility.
  • Substituents: Position 3: Amino group (–NH₂) instead of methyl. Positions 5,5: Difluoro (–F₂) substitution.
  • Molecular Formula: C₁₁H₁₃F₂NO₃ (MW: 269.23 g/mol).

Functional Implications :

  • Fluorine Atoms : Enhance metabolic stability and lipophilicity (XLogP3 ≈ 1.5 inferred).
  • Amino Group: Introduces basicity (pKa ~9–10), contrasting with the neutral methyl group in the target compound.

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate (CAS 308295-64-9)

Structural Differences :

  • Substituents: Position 6: Bromo (–Br) instead of 2-methoxybenzamido. Position 5: (E)-3-phenylprop-2-enoxy group (–O–CH₂–CH=CH–Ph), introducing conjugation and rigidity. Position 3: Ester (–COOEt) instead of methyl.
  • Molecular Formula : C₂₁H₁₉BrO₄ (MW: 415.3 g/mol).

Functional Implications :

  • Propenoxy Chain: The conjugated double bond may improve UV absorption (relevant for analytical detection).
  • Higher LogP : XLogP3 = 5.7 (vs. ~3.5 estimated for the target compound), indicating greater lipophilicity.

Comparative Data Table

Parameter Target Compound Ethyl 3-Amino-5,5-Difluoro Analogue Ethyl 6-Bromo Analogue
Core Structure Aromatic benzofuran Tetrahydrobenzofuran Aromatic benzofuran
Key Substituents 6-(2-methoxybenzamido), 3-methyl 3-amino, 5,5-difluoro 6-bromo, 5-propenoxy
Molecular Formula C₂₀H₁₉NO₅ C₁₁H₁₃F₂NO₃ C₂₁H₁₉BrO₄
Molecular Weight (g/mol) 377.37 269.23 415.3
Hydrogen Bond Acceptors 5 5 4
Lipophilicity (XLogP3) ~3.5 (estimated) ~1.5 (estimated) 5.7
Functional Groups Ester, amide, methoxy Ester, amino, fluorine Ester, bromo, ether

Research Findings and Implications

Substituent-Driven Properties

  • Metabolic Stability : Fluorine in the tetrahydro analog may reduce oxidative metabolism, whereas the target’s ester group could be susceptible to hydrolysis .
  • Steric Effects : The bulky 2-methoxybenzamido group in the target compound may hinder binding to flat active sites compared to smaller substituents like bromo .

Q & A

Q. What are the key synthetic methodologies for preparing Ethyl 6-(2-methoxybenzamido)-3-methylbenzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or ester precursors under acidic or catalytic conditions .
  • Step 2 : Introduction of the 2-methoxybenzamido group via acylation, often using coupling agents like EDCI or HOBt to ensure regioselectivity .
  • Step 3 : Esterification or functional group protection to stabilize reactive intermediates, with careful control of reaction time and temperature to maximize yield (~60–70%) .
    Analytical validation : Thin-layer chromatography (TLC) and 1H^1H/13C^{13}C NMR are critical for monitoring intermediates and confirming final product purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies proton environments (e.g., methoxy, benzamido, and ester groups), while 13C^{13}C NMR confirms carbon backbone integrity .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch of ester at ~1700 cm1^{-1}, amide N-H at ~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to validate the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

  • Antiviral potential : Structural analogs of benzofuran derivatives show activity against RNA viruses by inhibiting viral polymerase or protease enzymes .
  • Pharmacological profiling : In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) are used to assess selectivity and IC50_{50} values, often compared to reference drugs like acyclovir or tamoxifen .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Reaction condition tuning : Solvent polarity (e.g., DMF vs. THF) impacts acylation efficiency. Anhydrous conditions reduce hydrolysis of the ester group .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling reactions for benzofuran core formation, while Lewis acids (e.g., ZnCl2_2) enhance electrophilic substitution .
  • Contradiction resolution : Discrepancies in reported yields (e.g., 60% vs. 75%) may arise from differences in purification methods (column chromatography vs. recrystallization) .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Case study : Bromine substitution at the benzofuran 6-position increases lipophilicity, enhancing membrane permeability and antiviral potency in analogs .
  • Data interpretation : Conflicting results in SAR studies (e.g., methoxy vs. ethoxy groups) require molecular docking simulations to assess steric/electronic effects on target binding .

Q. What strategies are effective in resolving crystallographic data ambiguities for this compound?

  • Software tools : SHELXL (for small-molecule refinement) and ORTEP-3 (for visualizing thermal ellipsoids) improve accuracy in bond-length and angle measurements .
  • High-resolution data : Synchrotron X-ray diffraction resolves disorder in the methoxybenzamido group, often a source of crystallographic ambiguity .

Q. How can in vitro and in vivo data discrepancies be addressed in mechanistic studies?

  • In vitro-in vivo correlation (IVIVC) : Differences in metabolic stability (e.g., ester hydrolysis in plasma) may explain reduced efficacy in animal models. Use stable isotope labeling (e.g., 13C^{13}C-ester) to track metabolite formation .
  • Contradiction analysis : If in vitro enzyme inhibition does not translate to in vivo activity, evaluate off-target effects using proteomics or transcriptomics .

Q. What computational methods are recommended for predicting the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to viral polymerases or kinases. Validate with mutagenesis studies (e.g., Ala-scanning of active sites) .
  • MD simulations : GROMACS or AMBER assesses binding stability over time, identifying key residues for interaction .

Q. Methodological Recommendations

  • Synthesis : Prioritize regioselective acylation and column chromatography for purification .
  • Characterization : Combine NMR, IR, and HRMS for structural confirmation .
  • Biological assays : Use cell-based models (e.g., HEK293 or Vero cells) for antiviral screens and compare to structurally related derivatives .

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